molecular formula C18H15NO4 B4290364 4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B4290364
M. Wt: 309.3 g/mol
InChI Key: LNDWLYVOAGMEJA-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxyl and benzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting an enzyme in a biochemical assay or binding to a receptor in a pharmacological study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(4E)-1-(hydroxymethyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-11-19-15(12-7-3-1-4-8-12)14(17(22)18(19)23)16(21)13-9-5-2-6-10-13/h1-10,15,20-21H,11H2/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDWLYVOAGMEJA-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
4-BENZOYL-3-HYDROXY-1-(HYDROXYMETHYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

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